molecular formula C10H11ClO2 B12121431 6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine

6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B12121431
M. Wt: 198.64 g/mol
InChI Key: MBQHPASXIAXKJQ-UHFFFAOYSA-N
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Description

6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a heterocyclic organic compound It is characterized by a dioxine ring fused with a benzene ring and a chloroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The reaction mixture is usually refluxed to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzodioxine: A structurally related compound with similar chemical properties.

    Polychlorinated dibenzo-p-dioxins: Compounds with multiple chlorine atoms and similar toxicological profiles.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

6-(1-chloroethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H11ClO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5H2,1H3

InChI Key

MBQHPASXIAXKJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)Cl

Origin of Product

United States

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